molecular formula C16H20N2O3 B2811232 N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)cyclopentanecarboxamide CAS No. 922000-67-7

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)cyclopentanecarboxamide

Cat. No.: B2811232
CAS No.: 922000-67-7
M. Wt: 288.347
InChI Key: XMYWFKCEEAPGON-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.347. The purity is usually 95%.
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Scientific Research Applications

Practical Synthesis of CCR5 Antagonists

One study outlines a practical method for synthesizing an orally active CCR5 antagonist, showcasing the synthetic strategies that could potentially apply to the synthesis of N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)cyclopentanecarboxamide. This method emphasizes the importance of benzoxazepine derivatives in developing pharmacologically active agents, particularly for therapeutic applications targeting the CCR5 receptor, which is crucial in HIV infection and inflammatory diseases (Ikemoto et al., 2005).

Synthesis of Benzoxazepine Derivatives

Another study focuses on the synthesis of 5-aryl-1,4-benzoxazepine and 6-phenyl-2H-1,5-benzoxazocine derivatives. The research demonstrates the Bischler-Napieralski-type reaction for preparing these compounds, indicating the utility of benzoxazepine frameworks in creating complex molecules that could serve as precursors for further chemical modifications or have intrinsic biological activities (Bremner et al., 1984).

Antibacterial and Anticancer Applications

A study on benzoxepine-1,2,3-triazole hybrids synthesized using a Cu-catalyzed azide–alkyne cycloaddition strategy revealed these compounds' potential antibacterial and anticancer properties. This research highlights the applicability of benzoxazepine derivatives in medicinal chemistry, providing insights into how modifications to the benzoxazepine core can lead to significant biological activities (Kuntala et al., 2015).

Properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-18-8-9-21-14-7-6-12(10-13(14)16(18)20)17-15(19)11-4-2-3-5-11/h6-7,10-11H,2-5,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYWFKCEEAPGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.